molecular formula C16H10F3N5 B611630 Valiglurax

Valiglurax

Cat. No.: B611630
M. Wt: 329.28 g/mol
InChI Key: RUEXKBWCUUFJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU2957, also known as Valiglurax, is a potent, selective, and orally bioavailable positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGlu4). This compound has shown promising pharmacological properties in both in vitro and in vivo studies across various species. VU2957 has been evaluated as a preclinical development candidate for the treatment of Parkinson’s disease .

Preparation Methods

The synthesis of VU2957 involves the preparation of an N-linked heterobicyclic compound. One of the key steps in its preparation is the implementation of a spray-dried dispersion strategy to address solubility limitations and support dose escalation studies. This method resulted in a 40-fold increase in compound dissolution . The detailed synthetic routes and reaction conditions are typically proprietary and may not be fully disclosed in public literature.

Chemical Reactions Analysis

VU2957 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

VU2957 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

VU2957 is unique in its selective and potent modulation of mGlu4 receptors. Similar compounds include:

These compounds differ in their receptor targets and pharmacological profiles, highlighting the uniqueness of VU2957 in selectively targeting mGlu4 receptors for potential therapeutic applications.

Properties

IUPAC Name

N-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEXKBWCUUFJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.